
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide is a chemical compound with a molecular formula of C10H13N2O4PS . This compound belongs to the class of oxazaphosphorines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as phosphorus trichloride, amines, and phenols. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide can be compared with other similar compounds in the oxazaphosphorine class. Some similar compounds include:
- 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methyl-2-nitrophenoxy)-, 2-sulfide
- 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-chlorophenoxy)-, 2-sulfide These compounds share similar structural features but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
CAS No. |
176102-11-7 |
|---|---|
Molecular Formula |
C10H14NO2PS |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-2-sulfanylidene-1,3,2λ5-oxazaphosphinane |
InChI |
InChI=1S/C10H14NO2PS/c1-9-3-5-10(6-4-9)13-14(15)11-7-2-8-12-14/h3-6H,2,7-8H2,1H3,(H,11,15) |
InChI Key |
YIMQGPHCPHHSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP2(=S)NCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


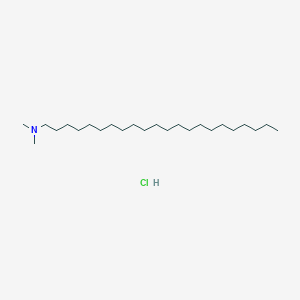



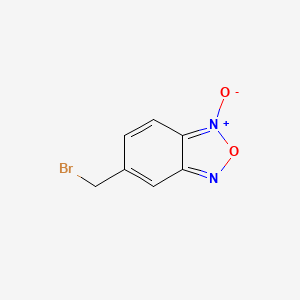
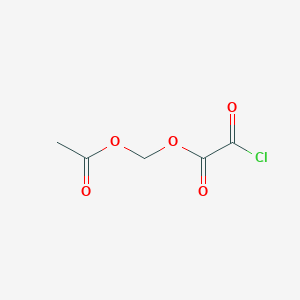

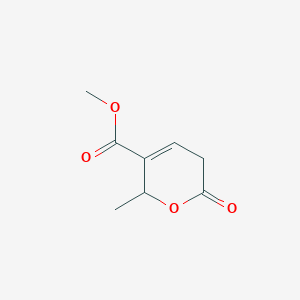
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

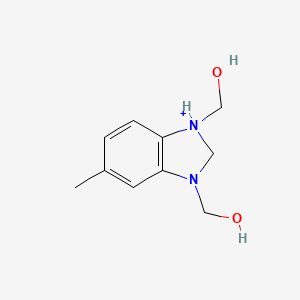
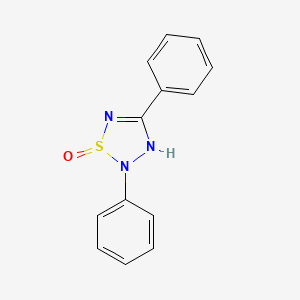

![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
